molecular formula C26H23ClN6O4S B4083398 N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide

N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide

Cat. No.: B4083398
M. Wt: 551.0 g/mol
InChI Key: FQTGLOFBRWLYCJ-UHFFFAOYSA-N
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Description

N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it induces apoptosis by activating caspases-9 and -3, leading to programmed cell death . The compound may also interact with various enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-[[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O4S/c1-16(34)28-19-11-13-20(14-12-19)38(35,36)32-25-30-26-29-22(17-7-9-18(27)10-8-17)15-23(33(26)31-25)21-5-3-4-6-24(21)37-2/h3-15,23H,1-2H3,(H,28,34)(H2,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTGLOFBRWLYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 4
N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]sulfamoyl}phenyl)acetamide

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